![molecular formula C8H10F5NS B1394040 N-甲基-N-[4-(五氟磺酰)苄基]胺 CAS No. 1287217-84-8](/img/structure/B1394040.png)

N-甲基-N-[4-(五氟磺酰)苄基]胺

描述

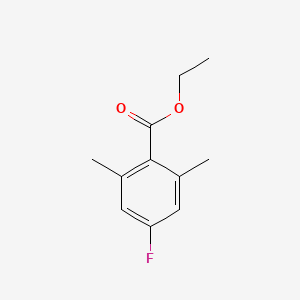

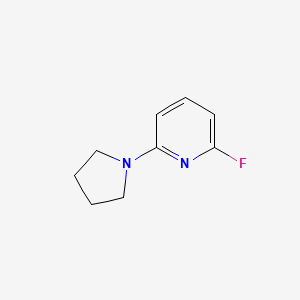

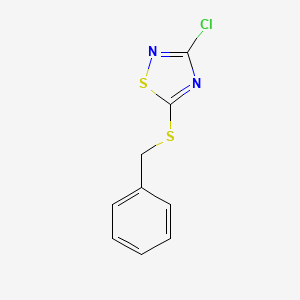

“N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine” is a chemical compound that belongs to the class of aliphatic amines. Its molecular formula is C8H10F5NS and it has a molecular weight of 247.23 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group (a benzene ring attached to a CH2 group), a pentafluorosulfanyl group (SF5), and a methylamine group (NHCH3). The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .科学研究应用

1. Visible-light-promoted generation of p-(N,N-dimethyl)benzyl equivalents

- Summary of Application : This research focuses on the highly selective generation of p-(N,N-dimethyl)benzyl equivalents from easily-available N,N-dimethyl arylamines via α-amino alkyl radicals in the presence of the iridium photosensitizer without any other additives .

- Methods of Application : The method involves the visible-light-promoted reaction of N,N-dimethyl arylamines and quinols under very mild reaction conditions .

- Results or Outcomes : A series of trifluoromethyl-containing diarylalkanes were obtained in good to high yields . This route provides novel access to trifluoromethyl-containing arenes under environment-friendly conditions .

2. Study of the Electrochemical Behavior of N-Substituted-4-Piperidones

- Summary of Application : This study investigates the electrochemical behavior of N-substituted-4-piperidone curcumin analogs .

- Methods of Application : The electrochemical behavior was assessed by differential pulse and cyclic voltammetry, while density functional theory (DFT) M06 and M06-2x functionals along with 6-311+G (d,p) basis set calculations were used for theoretical study .

- Results or Outcomes : The compounds undergo a two-electron irreversible oxidation in the range of 0.72 to 0.86 V, with surface concentrations ranging from 1.72 × 10 −7 to 5.01 × 10 −7 mol/cm 2 . The results also suggested that the process is diffusion-controlled for all compounds .

3. One-step process for production of N-methylated amino acids

- Summary of Application : This research focuses on the one-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst .

- Methods of Application : The method involves the use of recombinant Corynebacterium glutamicum as a biocatalyst .

- Results or Outcomes : The results of this research are not available in the search results .

4. Protection of Amino Groups in Synthesis

- Summary of Application : This research focuses on the protection of amino groups in synthesis, which is crucial for building a peptide of specific structure from its component amino acids .

- Methods of Application : The method involves the conversion of the amine to an ammonium salt with an acid, or alkylation .

- Results or Outcomes : The reactivity of the resulting alkylated amine can be reduced considerably by a steric effect .

5. Transamidation of Unactivated Amides

- Summary of Application : This study investigates the transamidation reactions of unactivated amides .

- Methods of Application : The method involves the use of a Ni catalyst for the transamidation of amides and sulfonamides with nitro compounds via reductive cross-coupling .

- Results or Outcomes : The results of this research are not available in the search results .

6. N-Alkylation of Amines with Alcohols

- Summary of Application : This research focuses on the N-alkylation of amines with alcohols utilizing the borrowing hydrogen methodology .

- Methods of Application : The method involves the use of a highly active Mn (I) pincer catalyst .

- Results or Outcomes : A broad range of anilines and more challenging aliphatic amines were alkylated .

4. Protection of Amino Groups in Synthesis

- Summary of Application : This research focuses on the protection of amino groups in synthesis, which is crucial for building a peptide of specific structure from its component amino acids .

- Methods of Application : The method involves the conversion of the amine to an ammonium salt with an acid, or alkylation .

- Results or Outcomes : The reactivity of the resulting alkylated amine can be reduced considerably by a steric effect .

5. Transamidation of Unactivated Amides

- Summary of Application : This study investigates the transamidation reactions of unactivated amides .

- Methods of Application : The method involves the use of a Ni catalyst for the transamidation of amides and sulfonamides with nitro compounds via reductive cross-coupling .

- Results or Outcomes : The results of this research are not available in the search results .

6. N-Alkylation of Amines with Alcohols

- Summary of Application : This research focuses on the N-alkylation of amines with alcohols utilizing the borrowing hydrogen methodology .

- Methods of Application : The method involves the use of a highly active Mn (I) pincer catalyst .

- Results or Outcomes : A broad range of anilines and more challenging aliphatic amines were alkylated .

属性

IUPAC Name |

N-methyl-1-[4-(pentafluoro-λ6-sulfanyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F5NS/c1-14-6-7-2-4-8(5-3-7)15(9,10,11,12)13/h2-5,14H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZXIJYTOCWHPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide](/img/structure/B1393965.png)

![6-Chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine](/img/structure/B1393968.png)

![2-Ethyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1393980.png)